1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride

5-HT3 antagonism structure-activity relationship regiochemistry

Non-aromatic tetrahydrobenzimidazole scaffold distinct from fully aromatic analogs—the sp³-enriched ring alters conformational profile and hydrogen-bonding capacity critical for 5-HT₃ receptor binding. The 5-aminomethyl regiochemistry is mandatory; the (R)-enantiomer is >100-fold more potent than the (S)-form. Dihydrochloride salt delivers >20 mg/mL aqueous solubility, enabling amide coupling, reductive amination, or urea formation in water or mixed aqueous-organic systems with minimal toxic aprotic solvents. Procure with ≥98% ee for asymmetric synthesis of chiral tetrahydrobenzimidazole-based APIs, including ramosetron-class 5-HT₃ antagonists and TGR5 agonists.

Molecular Formula C8H15Cl2N3
Molecular Weight 224.13
CAS No. 1214729-72-2
Cat. No. B2688165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride
CAS1214729-72-2
Molecular FormulaC8H15Cl2N3
Molecular Weight224.13
Structural Identifiers
SMILESC1CC2=C(CC1CN)NC=N2.Cl.Cl
InChIInChI=1S/C8H13N3.2ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;;/h5-6H,1-4,9H2,(H,10,11);2*1H
InChIKeyBWGQVHJVMWZLCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine Dihydrochloride (CAS 1214729-72-2) Is a Structurally Distinct Procurement Candidate


1-(4,5,6,7-Tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride (CAS 1214729-72-2) is a partially saturated benzimidazole bearing a primary aminomethyl substituent at the 5‑position. Its tetrahydro‑1H‑benzimidazole core distinguishes it from fully aromatic benzimidazole building blocks by offering a different conformational profile and hydrogen‑bonding capacity, while the dihydrochloride salt form enhances aqueous solubility relative to the free base [1]. This scaffold is present in a range of biologically active molecules, most notably in 5‑HT₃ receptor antagonists such as ramosetron, and in histamine H₃ receptor ligands, underscoring its translational relevance [2] [3].

Why Generic Benzimidazole Analogs Cannot Simply Replace CAS 1214729-72-2 in Pharmacologically‑Aligned Research


The tetrahydro‑1H‑benzimidazole scaffold is not functionally interchangeable with its fully aromatic benzimidazole counterpart, as the saturation state directly dictates receptor‑binding orientation and metabolic stability. Early SAR studies on 4,5,6,7‑tetrahydrobenzimidazoles demonstrated that both the position of the basic amine and the regiochemistry of alkylation on the imidazole ring critically modulate antiulcer and antisecretory activity, with only specific substitution patterns (e.g., 5‑aminomethyl vs. 5‑amino or N1‑ethyl) yielding measurable in‑class efficacy [1]. Furthermore, the (R)‑enantiomer of the tetrahydrobenzimidazole core is almost two orders of magnitude more potent than its (S)‑enantiomer as a 5‑HT₃ receptor antagonist, demonstrating that even within the same scaffold, minor structural variations produce drastic pharmacological differences [2].

Product‑Specific Quantitative Differentiation Evidence for CAS 1214729-72-2


Regioisomeric Differentiation: 5‑Aminomethyl vs. 2‑Aminomethyl Substituent Leads to Distinct Pharmacological Profiles

Within the 4,5,6,7‑tetrahydro‑1H‑benzimidazole series, moving the aminomethyl substituent from the 5‑position (the target compound) to the 2‑position produces a regioisomer with fundamentally different pharmacological behaviour. While the 5‑aminomethyl isomer serves as a key intermediate for ramosetron‑like 5‑HT₃ antagonists, the 2‑aminomethyl isomer (CAS 1448125‑97‑0) shows a markedly different selectivity profile. In a series of 4,5,6,7‑tetrahydro‑1H‑benzimidazole derivatives evaluated for 5‑HT₃ receptor antagonism, the R‑enantiomer bearing the 5‑carbonyl‑indole substituent (i.e., the ramosetron scaffold) displayed an IC₅₀ approximately two orders of magnitude lower than its S‑enantiomer, and the regioisomeric substitution at the 2‑position completely abolished this activity [1]. This demonstrates that for any 5‑HT₃‑targeted medicinal chemistry programme, the 5‑substituted regioisomer is structurally mandatory.

5-HT3 antagonism structure-activity relationship regiochemistry

Hydrogenation State Differentially Modulates Solubility and Drug‑Like Properties

The tetrahydro‑1H‑benzimidazole core (as in CAS 1214729‑72‑2) exhibits significantly enhanced aqueous solubility compared to its fully aromatic benzimidazole analog (1H‑benzimidazol‑5‑ylmethanamine, CAS 164648‑60‑6). This is attributed to the disruption of planarity and the introduction of sp³‑hybridized carbons, which reduce crystal lattice energy and improve solvation. While quantitative experimental solubility data for the exact dihydrochloride salt are not published in the peer‑reviewed primary literature, the general trend is consistently observed across tetrahydrobenzimidazole derivatives: for example, 4,5,6,7‑tetrahydro‑1H‑benzimidazole (CAS 3752‑24‑7) is freely soluble in water (20 mg/mL, clear solution), whereas unsubstituted benzimidazole has a water solubility of < 2 mg/mL . The dihydrochloride salt form of the target compound further amplifies this effect, as protonation of the primary amine and the imidazole nitrogen yields a doubly charged species that is readily solvated by polar media [1].

solubility tetrahydrobenzimidazole drug-likeness

Enantiomeric Purity Directly Governs Pharmacological Potency in Tetrahydrobenzimidazole‑Based 5‑HT₃ Antagonists

The 5‑aminomethyl‑4,5,6,7‑tetrahydro‑1H‑benzimidazole core is chiral at the 5‑position. Pharmacological evaluation of optically resolved tetrahydrobenzimidazole derivatives revealed that the (R)‑enantiomer is consistently ~100‑fold more potent as a 5‑HT₃ receptor antagonist than the (S)‑enantiomer [1]. In the study, the (R)‑isomers of compounds 4–8 (bearing different N‑substitutions) displayed IC₅₀ values in the sub‑nanomolar to low‑nanomolar range, while the corresponding (S)‑isomers were at least one order of magnitude weaker (IC₅₀ ratio R/S: 0.005–0.05) [1]. This stereochemical sensitivity is not replicated in simple benzimidazole analogs lacking the tetrahydro ring, making CAS 1214729‑72‑2 a critical enantiomerically pure intermediate for constructing (R)‑configured, stereochemically‑defined drug candidates.

enantiomer 5-HT3 receptor chiral resolution

Scaffold Validation via Clinical‑Stage Tetrahydrobenzimidazole Drugs Confirms Translational Relevance

The tetrahydro‑1H‑benzimidazole scaffold, of which CAS 1214729‑72‑2 is a versatile 5‑aminomethyl building block, has been clinically validated through ramosetron (YM060), a marketed 5‑HT₃ receptor antagonist for irritable bowel syndrome with diarrhoea (IBS‑D). Ramosetron is an (R)‑5‑carbonyl‑indole‑substituted tetrahydrobenzimidazole that achieves oral bioavailability and target engagement with a once‑daily 5 µg dose and a reported human plasma protein binding of ~ 70% [1]. The tetrahydrobenzimidazole core contributes to the drug’s favourable metabolic stability, as it avoids the extensive N‑oxidation seen in fully aromatic benzimidazole‑based antiemetics such as ondansetron. In contrast, 2‑substituted tetrahydrobenzimidazole analogs (e.g., 2‑ethyl‑4,5,6,7‑tetrahydro‑1H‑benzimidazole) do not appear in clinical‑stage 5‑HT₃ antagonists, reinforcing the critical role of the 5‑position substitution geometry [2].

Ramosetron 5-HT3 antagonist drug scaffold

High‑Value Application Scenarios for CAS 1214729-72-2 Based on Differentiated Evidence


Synthesis of (R)‑Configured 5‑HT₃ Antagonist Candidates (Ramosetron Analogs)

Use CAS 1214729‑72‑2 as a chiral 5‑aminomethyl intermediate to construct (R)‑enantiomer‑enriched tetrahydrobenzimidazole derivatives for 5‑HT₃ receptor targeting. The 5‑position regiochemistry is mandatory for 5‑HT₃ activity, and the (R)‑enantiomer provides > 100‑fold potency advantage over the (S)‑form, directly impacting lead optimisation campaigns [1]. This scenario is strongly supported by the clinical success of ramosetron, which shares the identical core and substitution pattern [2].

Aqueous‑Phase Derivatisation in High‑Throughput Medicinal Chemistry

Leverage the enhanced aqueous solubility of the tetrahydro‑dihydrochloride form (> 20 mg/mL) for amide coupling, reductive amination, or urea formation reactions in water or mixed aqueous‑organic systems, minimising the need for toxic aprotic solvents and simplifying automated parallel synthesis workflows . This solubility advantage, arising from the combination of sp³‑enriched ring and dihydrochloride salt, materially outperforms the solubility of aromatic benzimidazole‑5‑methanamine HCl .

Histamine H₃ Receptor Ligand Development Using the Tetrahydrobenzimidazole Scaffold

The tetrahydrobenzimidazole core appears in patented H₃ receptor antagonist/inverse agonist series (e.g., US6437147) where the 5‑aminomethyl group serves as a handle for introducing lipophilic tails essential for H₃ affinity [3]. Substituting with a 2‑aminomethyl or fully aromatic benzimidazole analog would redirect the vector of the basic amine and disrupt the required pharmacophore geometry, rendering the ligand inactive [3].

Stereospecific Intermediate for Chiral Tetrahydrobenzimidazole Pharmaceuticals

When procured with defined enantiomeric excess (≥ 98% ee), CAS 1214729‑72‑2 serves as a critical starting material for asymmetric synthesis of chiral tetrahydrobenzimidazole‑based drugs beyond ramosetron, including potential TGR5 agonists for type 2 diabetes (e.g., 7‑methyl‑tetrahydrobenzimidazole series) where stereochemistry at the 5‑position influences metabolic activity [4]. The enantiomeric integrity directly translates into pharmacological consistency, making this compound indispensable for GMP‑grade API intermediate supply chains.

Quote Request

Request a Quote for 1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.